molecular formula C21H23NO5 B215673 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No. B215673
M. Wt: 369.4 g/mol
InChI Key: GUCCNJKBHHWXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has been found to exhibit potent anti-inflammatory and analgesic activities in animal models. It has also been shown to reduce fever and edema. However, its effects on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate in lab experiments is its versatility as a reagent for the preparation of various compounds. However, its limited solubility in water may pose a challenge in some experiments.

Future Directions

There are several future directions for the research on 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, its potential as a reagent for the preparation of enantiopure compounds could also be investigated.

Synthesis Methods

The synthesis of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate involves the reaction of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid with 3,3-dimethyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline solid with a melting point of 107-110°C.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, it has been found to exhibit potent anti-inflammatory and analgesic activities. In material science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, it has been used as a versatile reagent for the preparation of various compounds.

properties

Product Name

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C21H23NO5/c1-21(2,3)17(23)12-27-20(26)13-8-10-14(11-9-13)22-18(24)15-6-4-5-7-16(15)19(22)25/h4-5,8-11,15-16H,6-7,12H2,1-3H3

InChI Key

GUCCNJKBHHWXLU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.